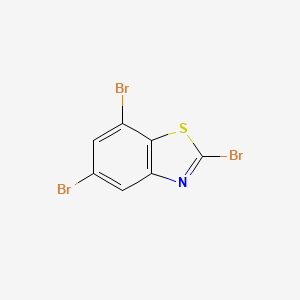

2,5,7-Tribromo-1,3-benzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5,7-tribromo-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br3NS/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWKAJXHGWMBLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=C(S2)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2,5,7 Tribromo 1,3 Benzothiazole

Classical and Contemporary Approaches to Benzothiazole (B30560) Ring Formation

The construction of the benzothiazole core is a well-established area of synthetic chemistry, with a variety of methods available, ranging from classical condensation reactions to modern catalytic and green chemistry approaches.

Cyclocondensation Reactions from Precursors

The most common and classical method for synthesizing the benzothiazole ring involves the cyclocondensation of 2-aminothiophenol (B119425) with various carbonyl-containing compounds. mdpi.comresearchgate.net This approach is versatile, allowing for the introduction of a wide range of substituents at the 2-position of the benzothiazole ring.

Key reactions include:

Condensation with Aldehydes and Ketones: The reaction of 2-aminothiophenol with aldehydes or ketones is a fundamental method for producing 2-substituted benzothiazoles. mdpi.commdpi.com This reaction can be catalyzed by various reagents, including acids like H₂O₂/HCl, to afford high yields of the desired products. mdpi.commdpi.comnih.gov

Reaction with Carboxylic Acids and Derivatives: Carboxylic acids, acyl chlorides, and esters can also be condensed with 2-aminothiophenol to form the benzothiazole ring. mdpi.comnih.gov For instance, the condensation of 2-aminothiophenol with chloroacetyl chloride in acetic acid under microwave irradiation provides a rapid route to 2-chloromethyl-benzothiazole. nih.gov

Three-Component Reactions: One-pot, three-component reactions offer an efficient pathway to benzothiazoles. For example, the reaction between thiols, oxalyl chloride, and 2-aminothiophenol in the presence of a catalyst like n-tetrabutylammonium iodide (TBAI) can lead to the formation of 2-substituted benzothiazoles in good yields. mdpi.com

| Reactant for 2-Aminothiophenol | Product Type | Catalyst/Conditions | Reference |

| Aldehydes/Ketones | 2-Substituted Benzothiazoles | H₂O₂/HCl, Toluene reflux | mdpi.commdpi.com |

| Carboxylic Acids/Derivatives | 2-Substituted Benzothiazoles | Triphenyl phosphite, Microwave | nih.govnih.gov |

| Thiols and Oxalyl Chloride | S-alkyl/arylBT-2-carbothioates | n-Tetrabutylammonium iodide | mdpi.comnih.gov |

Transition-Metal Catalyzed Cyclization Strategies

Transition-metal catalysis has emerged as a powerful tool for the synthesis of benzothiazoles, often enabling milder reaction conditions and broader substrate scope. indexcopernicus.com

Commonly employed transition metals include:

Copper (Cu): Copper catalysts are widely used for the formation of 2-substituted benzothiazoles. For example, a copper-catalyzed condensation of 2-aminobenzenethiols with nitriles has been reported. mdpi.com Copper(II) complexes have also been used to catalyze the intramolecular C-S bond formation from N-(2-chlorophenyl) benzothioamides. indexcopernicus.com

Palladium (Pd): Palladium catalysts are effective for the cyclization of ortho-halothioureas to form benzothiazoles. nih.gov Palladium-catalyzed C-H functionalization/intramolecular C-S bond formation from thiobenzanilides provides a direct route to 2-substituted benzothiazoles. acs.org

Other Metals: Other metals like samarium(III) triflate have been used to catalyze the condensation of 2-aminothiophenol with aromatic carboxylic acids. nih.gov

| Metal Catalyst | Reaction Type | Precursors | Reference |

| Copper (Cu) | Condensation, Intramolecular Cyclization | 2-Aminobenzenethiols and nitriles, N-(2-chlorophenyl) benzothioamides | mdpi.comindexcopernicus.com |

| Palladium (Pd) | Intramolecular Cyclization, C-H Functionalization | ortho-halothioureas, Thiobenzanilides | nih.govacs.org |

| Samarium (Sm) | Condensation | 2-Aminothiophenol and aromatic carboxylic acids | nih.gov |

Microwave-Assisted and Green Chemistry Syntheses

In recent years, there has been a significant shift towards more environmentally friendly and efficient synthetic methods. Microwave-assisted synthesis and other green chemistry approaches have been successfully applied to the synthesis of benzothiazoles, often leading to shorter reaction times, higher yields, and reduced solvent usage. researchgate.netrsc.orgnih.gov

Notable green chemistry approaches include:

Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly accelerate the formation of benzothiazoles. scielo.bracs.orgias.ac.in For example, the microwave-assisted one-pot synthesis of benzothiazoles from 2-aminothiophenols and aldehydes promoted by phenyl iodoniumbis(trifluoroacetate) (PIFA) results in good to excellent yields. nih.govias.ac.in The condensation of 2-aminothiophenols with chloroacetyl chloride under microwave irradiation is also a rapid and efficient method. nih.gov

Use of Green Solvents and Catalysts: The use of water as a solvent and biocatalysts like Acacia concinna aligns with the principles of green chemistry. nih.govrsc.org For instance, an efficient one-step synthesis of benzothiazole-2-thiols has been developed using tetramethylthiuram disulfide in water. rsc.org

Visible-Light-Promoted Synthesis: Visible-light-promoted synthesis offers a metal-free and additive-free approach to benzothiazoles from 2-aminothiophenols and aldehydes. nih.gov

| Green Chemistry Approach | Key Features | Example Reaction | Reference |

| Microwave-Assisted Synthesis | Reduced reaction time, improved yields | Condensation of 2-aminothiophenols and aldehydes with PIFA | nih.govscielo.brias.ac.in |

| Green Solvents/Catalysts | Use of water, biocatalysts | Synthesis of benzothiazole-2-thiols in water | nih.govrsc.org |

| Visible-Light Promotion | Metal-free, additive-free | Synthesis from 2-aminothiophenols and aldehydes | nih.gov |

Strategies for Regioselective Bromination of the Benzothiazole Nucleus

The synthesis of 2,5,7-Tribromo-1,3-benzothiazole requires the regioselective introduction of bromine atoms onto the benzothiazole core. This can be achieved through direct halogenation or by employing multi-step synthetic routes involving halogenated precursors.

Direct Halogenation Protocols Utilizing Brominating Agents (e.g., N-Bromosuccinimide)

Direct bromination of the benzothiazole ring system can be a straightforward approach to introduce bromine atoms. The regioselectivity of the bromination is influenced by the reaction conditions and the nature of the brominating agent.

N-Bromosuccinimide (NBS): NBS is a common and versatile reagent for the bromination of aromatic and heteroaromatic compounds. mdpi.comresearchgate.netresearchgate.net The reaction of benzothiazole with NBS can lead to the formation of brominated derivatives. For instance, the synthesis of 2,6-dibromo benzothiazole has been achieved by reacting benzothiazole with NBS in chloroform (B151607) in the presence of titanium dioxide. google.com The bromination of 2,1,3-benzothiadiazole (B189464) with NBS under drastic conditions using concentrated sulfuric acid has also been reported to yield 4,7-dibromo-2,1,3-benzothiadiazole. researchgate.net Palladium-catalyzed bromination using NBS in acetic acid has been used for the fixed-point bromination of 2,1,3-benzothiadiazole derivatives. google.com

Multi-Step Synthesis Involving Halogenated Precursors

An alternative strategy for the synthesis of this compound involves the use of pre-halogenated starting materials. This approach offers greater control over the regiochemistry of the final product.

Cyclization of Halogenated Anilines: The synthesis can start from a brominated aniline (B41778) derivative. For example, the cyclization of 3-chloro-4-fluoroaniline (B193440) with potassium thiocyanate (B1210189) in the presence of bromine as a catalyst yields 2-amino-6-fluoro-7-chlorobenzothiazole. indexcopernicus.com A similar strategy could be envisioned using appropriately brominated anilines to construct the tribrominated benzothiazole core.

Intramolecular Cyclization of Ortho-Halogenated Analogs: The intramolecular cyclization of ortho-halogenated precursors is another viable route. researchgate.net This method can involve the use of transition-metal catalysts, such as copper or palladium, to facilitate the C-S bond formation. nih.gov For example, 2-substituted benzothiazoles can be synthesized from N′‐substituted‐N‐(2‐halophenyl)thioureas through a base-promoted intramolecular C–S bond coupling cyclization. nih.gov

Optimization of Reaction Conditions for 2,5,7-Tribromination

The synthesis of this compound is not explicitly detailed in readily available literature, necessitating a discussion based on the principles of electrophilic aromatic substitution on the benzothiazole ring system. The benzothiazole nucleus is an electron-rich heteroaromatic system, susceptible to electrophilic attack. The positions of substitution are governed by the electronic effects of the fused benzene (B151609) and thiazole (B1198619) rings.

The direct bromination of benzothiazole is expected to proceed via electrophilic aromatic substitution. The thiazole part of the molecule deactivates the benzene ring towards electrophilic attack, but the directing effects of the sulfur and nitrogen atoms, along with the inherent reactivity of the benzene ring, will determine the regioselectivity of bromination. The 2-position of the thiazole ring is generally susceptible to substitution, while on the benzene ring, positions 4, 5, 6, and 7 are available for substitution.

Achieving the specific 2,5,7-tribromo substitution pattern would likely require a carefully optimized multi-step process or a highly selective one-pot reaction. A plausible synthetic approach would involve the direct bromination of 1,3-benzothiazole using a suitable brominating agent.

Key Parameters for Optimization:

Brominating Agent: Various brominating agents could be employed, ranging from molecular bromine (Br₂) to N-bromosuccinimide (NBS). The reactivity of the brominating agent is a critical parameter. For instance, the bromination of the related 2,1,3-benzothiadiazole has been achieved using Br₂ in hydrobromic acid or with NBS under harsh conditions (concentrated sulfuric acid). researchgate.net

Solvent: The choice of solvent can significantly influence the reaction rate and selectivity. Solvents ranging from halogenated hydrocarbons (e.g., chloroform, dichloromethane) to polar aprotic solvents or strong acids could be explored.

Catalyst: Lewis acid or Brønsted acid catalysts could be used to enhance the electrophilicity of the brominating agent. For the synthesis of 2,6-dibromo benzothiazole, titanium dioxide has been used as a catalyst.

Temperature and Reaction Time: These parameters would need to be carefully controlled to favor the formation of the desired tribrominated product over other isomers or under- and over-brominated species.

A hypothetical optimization table for the 2,5,7-tribromination of 1,3-benzothiazole is presented below, based on general knowledge of electrophilic halogenation reactions.

Table 1: Hypothetical Optimization of Reaction Conditions for 2,5,7-Tribromination of 1,3-Benzothiazole

| Entry | Brominating Agent (Equivalents) | Catalyst | Solvent | Temperature (°C) | Putative Outcome |

| 1 | Br₂ (3.5) | FeBr₃ | CH₂Cl₂ | 0 to rt | Mixture of polybrominated isomers |

| 2 | NBS (3.5) | H₂SO₄ | CHCl₃ | rt to 60 | Potential for high conversion, regioselectivity to be determined |

| 3 | Br₂ (3.5) | None | Acetic Acid | 80-100 | Possible formation of various bromo- and dibromo- isomers |

| 4 | NBS (3.5) | SiO₂ | CCl₄ | Reflux | Milder conditions, may require longer reaction times |

Post-Synthetic Modifications and Functionalization of this compound

The three bromine atoms on the this compound scaffold serve as versatile handles for a variety of post-synthetic modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Exploration of Cross-Coupling Reactions at Bromine Positions

The bromine atoms at the 2, 5, and 7 positions are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, is widely used due to the commercial availability and stability of boronic acids.

The differential reactivity of the bromine atoms could potentially allow for selective or sequential functionalization. The C2-Br bond, being part of the thiazole ring, is expected to have different electronic properties and reactivity compared to the C5-Br and C7-Br bonds on the benzene ring. This difference could be exploited to achieve regioselective cross-coupling.

Research on related brominated benzothiazoles has demonstrated the feasibility of Suzuki-Miyaura couplings. For example, 3,5-dichloro-1,2,4-thiadiazole (B1299824) undergoes selective Suzuki-Miyaura coupling, which can be controlled by temperature. nih.gov Similarly, studies on 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) have shown that the sequence of substitution in Suzuki-Miyaura reactions can be investigated by systematically reducing the amount of boronic acid. beilstein-journals.org

Table 2: Representative Conditions for Suzuki-Miyaura Coupling on Brominated Benzothiazoles

| Entry | Bromo-Benzothiazole Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |

| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good |

| 2 | 3,5-dichloro-1,2,4-thiadiazole | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/MeOH | High |

| 3 | Lithium triisopropyl borates | Aryl halides | XPhos precatalyst | K₃PO₄ | THF/H₂O | High nih.gov |

These examples suggest that a range of palladium catalysts and basic conditions could be successfully applied to the Suzuki-Miyaura coupling of this compound with various aryl- and heteroaryl boronic acids.

Derivatization at the Nitrogen or Sulfur Heteroatoms

Beyond the bromine positions, the nitrogen and sulfur heteroatoms of the benzothiazole core offer additional sites for functionalization.

Nitrogen Derivatization:

The nitrogen atom in the thiazole ring can be alkylated to form benzothiazolium salts. This transformation introduces a positive charge and can significantly alter the electronic and photophysical properties of the molecule. The N-alkylation of substituted 2-aminobenzothiazoles has been reported using reagents like 1,4-bis(bromomethyl)benzene (B118104) in the presence of a catalyst. aip.orgaip.orgresearchgate.net Another study detailed the N-alkylation of 2-amino-1,3-benzothiazole with α-iodo methyl ketones, which proceeds at the endocyclic nitrogen atom. mdpi.com

Table 3: Conditions for N-Alkylation of Benzothiazole Derivatives

| Substrate | Alkylating Agent | Catalyst/Conditions | Product Type |

| Substituted 2-aminobenzothiazoles | 1,4-bis(bromomethyl)benzene | Al₂O₃-OK, acetonitrile (B52724), rt | N-alkylated 2-aminobenzothiazole |

| 2-Amino-1,3-benzothiazole | α-Iodo methyl ketones | No base or catalyst | Benzothiazolium iodide salts |

These methods could likely be adapted for the N-alkylation of this compound, leading to novel cationic compounds with potential applications in materials science or as ionic liquids.

Sulfur Derivatization:

The sulfur atom in the benzothiazole ring is generally less reactive towards electrophiles than the nitrogen atom. However, it can be oxidized to form the corresponding sulfoxide (B87167) or sulfone. These transformations would significantly impact the electronic nature of the heterocyclic system, making it more electron-deficient. The oxidation of the sulfur atom can be achieved using various oxidizing agents, such as hydrogen peroxide or peroxy acids.

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 2,5,7-Tribromo-1,3-benzothiazole, a detailed analysis of its proton (¹H) and carbon-13 (¹³C) NMR spectra, along with two-dimensional NMR techniques, would provide a complete picture of its atomic connectivity and chemical environment.

Proton (¹H) NMR Assignments for Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the high degree of substitution on the benzene (B151609) ring, leaving only a few aromatic protons. The precise chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine atoms and the heterocyclic thiazole (B1198619) ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-4 | 7.8 - 8.2 | Singlet |

| H-6 | 7.6 - 8.0 | Singlet |

Note: The predicted values are based on the analysis of similar brominated benzothiazole (B30560) structures and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Analysis of the Benzothiazole Skeleton

The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. The chemical shifts of the carbon atoms are significantly affected by the attached bromine atoms and the heteroatoms of the thiazole ring.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 155 |

| C-3a | 130 - 135 |

| C-4 | 125 - 130 |

| C-5 | 115 - 120 |

| C-6 | 128 - 133 |

| C-7 | 118 - 123 |

| C-7a | 145 - 150 |

Note: These are predicted chemical shift ranges based on data from related benzothiazole derivatives.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers complementary information to NMR by identifying the functional groups and vibrational modes of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected vibrational frequencies are associated with the C=N and C-S bonds of the thiazole ring, the aromatic C-C bonds, and the C-Br bonds.

Interactive Data Table: Predicted FT-IR Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C=N Stretch | 1600 - 1650 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-S Stretch | 600 - 800 | Weak to Medium |

| C-Br Stretch | 500 - 650 | Strong |

Note: These are predicted frequency ranges and may be influenced by the solid-state packing or solvent effects.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides information on the molecular vibrations that are associated with a change in polarizability. It is particularly useful for identifying vibrations of non-polar bonds and symmetric stretches, which may be weak or absent in the FT-IR spectrum. For this compound, Raman spectroscopy would be expected to show strong signals for the aromatic ring vibrations and the C-S and C-Br bonds. The combination of FT-IR and Raman data would provide a more complete vibrational analysis of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound. Through ionization and subsequent analysis of fragment ions, a detailed picture of the molecule's composition and connectivity can be constructed.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of the target compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places). This accuracy allows for the calculation of a unique elemental formula.

For this compound, the molecular formula is C₇H₂Br₃NS. The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ³²S). However, the presence of three bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic isotopic pattern in the mass spectrum. The most intense signals in the molecular ion cluster would correspond to combinations of these isotopes.

HRMS techniques, such as those utilizing Orbitrap or Time-of-Flight (TOF) analyzers, can resolve these isotopic peaks and confirm that the measured mass and isotopic distribution match the theoretical values for C₇H₂Br₃NS, thereby validating the elemental composition. The use of liquid chromatography coupled with HRMS (LC-HRMS) is a common strategy for the analysis of benzothiazole derivatives in complex matrices. nih.gov

Table 1: Theoretical HRMS Data for this compound (C₇H₂Br₃NS) This table presents calculated theoretical values.

| Isotopic Combination | Molecular Formula | Theoretical Exact Mass (m/z) [M+H]⁺ |

| 3 x ⁷⁹Br | C₇H₃⁷⁹Br₃NS⁺ | 368.7593 |

| 2 x ⁷⁹Br, 1 x ⁸¹Br | C₇H₃⁷⁹Br₂⁸¹BrNS⁺ | 370.7572 |

| 1 x ⁷⁹Br, 2 x ⁸¹Br | C₇H₃⁷⁹Br⁸¹Br₂NS⁺ | 372.7552 |

| 3 x ⁸¹Br | C₇H₃⁸¹Br₃NS⁺ | 374.7531 |

Upon ionization (e.g., by electron ionization), the molecular ion [C₇H₂Br₃NS]⁺˙ would be formed. The fragmentation is expected to proceed through several key pathways:

Loss of a Bromine Radical: A common initial fragmentation step for halogenated compounds is the cleavage of a carbon-halogen bond. This would result in the loss of a bromine radical (Br•) to form a dibrominated benzothiazolyl cation.

Cleavage of the Thiazole Ring: The thiazole ring can undergo cleavage, a characteristic fragmentation for benzothiazole structures. This can involve the loss of a neutral molecule such as hydrogen cyanide (HCN) or a sulfur-containing species.

Sequential Losses: Subsequent fragmentation events could involve the loss of the remaining bromine atoms or further degradation of the fused ring system.

These fragmentation patterns provide a structural fingerprint that can be used to identify the compound and distinguish it from its isomers.

Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structure

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and the spatial relationships between molecules. While a crystal structure for this compound itself has not been reported, analysis of related benzothiazole structures provides insight into the expected molecular geometry and packing. nih.govresearchgate.netmdpi.com

X-ray diffraction analysis would reveal the exact bond lengths and angles within the this compound molecule. The benzothiazole core is known to be an essentially planar system. nih.govnih.gov The bond lengths within the fused ring system would reflect their aromatic character and the influence of the heteroatoms. For example, the S–C bond is typically shorter than a standard single bond due to conjugation. researchgate.net The C–Br bond lengths are expected to be within the typical range for brominated aromatic compounds.

Table 2: Representative Bond Lengths and Angles from Analogous Benzothiazole Structures Data is sourced from published crystal structures of benzothiazole derivatives to illustrate typical values.

| Parameter | Typical Value (Å or °) | Reference Compound Example |

| S–C(2) Bond Length | ~1.74 Å | 2-(2-Pyrrolyl)-1,3-benzothiazole researchgate.net |

| C(2)–N(3) Bond Length | ~1.31 Å | (S)-1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol nih.gov |

| C–C (in benzene ring) | ~1.37 - 1.40 Å | General Benzothiazole Derivatives researchgate.net |

| C–S–C Angle | ~88 - 90° | (S)-1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol nih.gov |

| N–C–S Angle | ~114 - 116° | (S)-1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol nih.gov |

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. For this compound, several types of non-covalent interactions would be expected to dictate the crystal packing:

Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with the nitrogen or sulfur atoms of adjacent molecules (Br···N or Br···S).

π–π Stacking: The planar, aromatic benzothiazole rings can stack on top of one another, an interaction that is common in stabilizing the crystal structures of aromatic compounds.

Analysis of these interactions provides a comprehensive understanding of the supramolecular assembly of the compound in the solid state. mdpi.com

Conformational analysis describes the different spatial arrangements of atoms in a molecule. The fused benzothiazole ring system is rigid and largely planar. nih.gov Therefore, significant conformational flexibility is not expected for this compound itself. The primary conformational parameter would be the planarity of the bicyclic system. X-ray diffraction would precisely measure the torsion angles within the rings, revealing any slight deviations from planarity that may occur due to the electronic effects of the bromine substituents or forces from the crystal packing. In substituted analogs, the torsion angles between the benzothiazole ring and its substituents are key conformational descriptors. nih.govnih.gov

Theoretical and Computational Chemistry Studies of 2,5,7 Tribromo 1,3 Benzothiazole

Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.govscirp.org Such calculations for 2,5,7-Tribromo-1,3-benzothiazole would provide fundamental insights into its chemical nature.

Geometry Optimization and Energetic Stability of Conformers

A critical first step in computational analysis is geometry optimization to find the most stable three-dimensional arrangement of the atoms. For a molecule like this compound, this would involve calculating the total energy for its likely conformers to determine the global minimum on the potential energy surface. The resulting data on bond lengths, bond angles, and dihedral angles would define its most stable structure. However, no specific studies are available to populate such a data table.

Vibrational Frequency Calculations and Comparative Analysis with Experimental Data

Theoretical vibrational frequency calculations are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes, each peak in an experimental spectrum could be assigned to a specific molecular motion, such as C-H stretching, C=N stretching, or C-Br bending. A comparative analysis would validate the accuracy of the computational model. Without experimental or computational data for this compound, this analysis cannot be performed.

Prediction of NMR and IR Spectroscopic Parameters

DFT methods can predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and IR vibrational frequencies. ukm.my These predictions are invaluable for confirming the structure of newly synthesized compounds and understanding their electronic environment. For this compound, this would involve calculating the magnetic shielding of the hydrogen and carbon nuclei and the frequencies of its fundamental vibrational modes. No such predictive data is currently published.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule govern its reactivity and potential applications.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and Distribution

Frontier Molecular Orbital (FMO) theory is used to explain chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability and reactivity. scirp.org For this compound, mapping the distribution of these orbitals would reveal the most likely sites for electrophilic and nucleophilic attack. This information is not available in current literature.

Evaluation of Global Chemical Reactivity Parameters

Global chemical reactivity descriptors, derived from HOMO and LUMO energies, quantify a molecule's reactivity. These include chemical hardness (resistance to change in electron distribution), chemical softness (the reciprocal of hardness), and the electrophilicity index (a measure of electrophilic character). scirp.org Calculating these parameters for this compound would allow for a quantitative assessment of its stability and reactivity compared to other compounds. Currently, the necessary energy values for these calculations are not documented in scientific research.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP is calculated based on the molecule's electron density and provides a color-coded map where different colors represent different electrostatic potential values.

In an MEP map, regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential, usually depicted in shades of blue, signify a deficiency of electrons and are susceptible to nucleophilic attack. Green areas represent neutral or near-zero potential.

For this compound, the MEP map would be significantly influenced by the presence of the three bromine atoms and the inherent electronic structure of the benzothiazole (B30560) ring system. The nitrogen and sulfur atoms in the thiazole (B1198619) ring are electronegative and would be expected to be surrounded by regions of negative potential, making them potential sites for hydrogen bonding and interactions with electrophiles. The bromine atoms, being highly electronegative, would draw electron density away from the benzene (B151609) ring, creating regions of positive potential on the ring's carbon and hydrogen atoms, thus making them susceptible to nucleophilic attack.

Computational studies on other benzothiazole derivatives have utilized MEP maps to understand their biological activity. For instance, in studies of benzothiazole-based antimicrobial agents, MEP analysis has helped to identify the key pharmacophoric features responsible for their interaction with biological targets. ossila.com The MEP map of this compound would be crucial in predicting its reactivity and designing potential applications.

| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Nitrogen Atom (in thiazole ring) | Negative (Red/Yellow) | Susceptible to electrophilic attack; Hydrogen bond acceptor |

| Sulfur Atom (in thiazole ring) | Slightly Negative to Neutral (Yellow/Green) | Potential interaction with soft electrophiles |

| Bromine Atoms | Negative (Red/Yellow) around the atom, but electron-withdrawing overall | Induces positive potential on adjacent carbons |

| Benzene Ring Carbons | Positive (Blue) due to bromine substitution | Susceptible to nucleophilic attack |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes, flexibility, and interactions of a molecule.

For a molecule like this compound, MD simulations can be employed to explore its conformational space. While the benzothiazole ring system is relatively rigid, the molecule can still exhibit some degree of flexibility, particularly if it is part of a larger molecular assembly or interacting with a solvent or a biological receptor.

In the context of drug design, MD simulations are frequently used to study the binding of a ligand to its target protein. These simulations can reveal the stability of the ligand-protein complex, the key intermolecular interactions (such as hydrogen bonds and hydrophobic interactions), and the conformational changes that occur upon binding. Although no specific MD simulation studies on this compound have been reported, research on other benzothiazole derivatives has demonstrated the utility of this technique. For example, MD simulations have been used to investigate the binding of benzothiazole-based inhibitors to enzymes, providing insights into their mechanism of action.

A typical MD simulation protocol involves several steps:

System Setup: The molecule of interest is placed in a simulation box, often with solvent molecules (e.g., water) to mimic physiological conditions.

Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at constant temperature and pressure to reach a stable state.

Production Run: The simulation is run for a specified period, and the trajectory of the atoms is recorded for analysis.

The resulting trajectory can be analyzed to determine various properties, such as root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the formation of intermolecular contacts.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Benzothiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features (known as descriptors) that are correlated with activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.

While no specific QSAR models for this compound have been published, numerous QSAR studies have been conducted on various classes of benzothiazole derivatives for different biological activities, including anticancer and antimicrobial effects. These studies have highlighted the importance of various descriptors in determining the biological activity of benzothiazoles.

A general workflow for developing a QSAR model includes:

Data Set Selection: A set of compounds with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

For a hypothetical QSAR study of tribrominated benzothiazole derivatives, the following descriptors could be relevant:

| Descriptor Type | Example Descriptors | Potential Relevance |

|---|---|---|

| Constitutional | Molecular Weight, Number of Bromine Atoms | Overall size and halogen content |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and shape |

| Geometrical | Molecular Surface Area, Molecular Volume | Steric interactions |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Atomic Charges | Reactivity and intermolecular interactions |

| Hydrophobic | LogP | Membrane permeability and hydrophobic interactions |

By developing a robust QSAR model, it would be possible to predict the biological activity of this compound and to design new analogs with improved properties. The insights gained from such computational studies can significantly accelerate the discovery and development of new chemical entities for various applications.

Structure Activity Relationship Sar Investigations of 2,5,7 Tribromo 1,3 Benzothiazole Derivatives

Impact of Bromine Substitution Pattern on Molecular Recognition and Interactions

The tribromination pattern at positions 2, 5, and 7 of the benzothiazole (B30560) core is expected to profoundly influence the molecule's physicochemical properties and its interactions with biological targets. The presence and positioning of these three bromine atoms would modulate the electronic distribution, lipophilicity, and steric profile of the scaffold, which are critical for molecular recognition.

Key impacts of the 2,5,7-tribromo substitution include:

Halogen Bonding: Bromine atoms, particularly when attached to an electron-deficient aromatic system like benzothiazole, can act as halogen bond donors. nih.govacs.org This non-covalent interaction, where the electropositive region on the bromine atom (the σ-hole) interacts with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a biological target), can be a powerful tool for enhancing binding affinity and selectivity. nih.govresearchgate.net The specific 2,5,7-substitution pattern offers multiple potential vectors for such interactions, potentially allowing for a multi-point attachment to a target protein.

Electronic Effects: Bromine is an electron-withdrawing group via induction, which would decrease the electron density of the benzothiazole ring system. This can influence the pKa of the molecule and the reactivity of the heterocyclic core. The position of the bromine atoms is crucial; for instance, substitution at the 2-position directly affects the thiazole (B1198619) ring, while substitutions at the 5- and 7-positions modulate the properties of the fused benzene (B151609) ring.

Lipophilicity and Steric Hindrance: The addition of three bromine atoms significantly increases the lipophilicity (fat-solubility) of the molecule. This can enhance its ability to cross cell membranes but may also affect solubility and other pharmacokinetic properties. researchgate.net Furthermore, the bulky nature of bromine atoms introduces considerable steric hindrance, which can either promote or hinder binding to a target, depending on the topology of the binding site. This steric influence is a key factor in determining selectivity.

The following table illustrates the general properties of halogens that are pertinent to understanding the potential role of bromine in molecular interactions.

| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |

| Electronegativity | 3.98 | 3.16 | 2.96 | 2.66 |

| Van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 |

| **Polarizability (ų) ** | 0.56 | 2.18 | 3.05 | 4.7 |

| Halogen Bond Donor Strength | Weakest | Weak | Moderate | Strongest |

This table presents generalized properties of halogens to illustrate their comparative effects in a molecular context.

Systematic Modifications at the Benzothiazole Core and Peripheral Substituents

While experimental data on systematic modifications of 2,5,7-tribromo-1,3-benzothiazole is scarce, a rational approach to analogue design would involve modifications at several key positions to probe the SAR. These modifications would aim to fine-tune the electronic, steric, and hydrophobic properties of the parent molecule.

Potential modifications could include:

Position 2: The bromine at the 2-position of the thiazole ring is a prime site for modification. Replacing it with other groups (e.g., amino, substituted amines, small alkyl chains, or other heterocyclic rings) would drastically alter the molecule's properties and potential interactions. For instance, many biologically active benzothiazoles feature a substituted amino group at this position.

Positions 5 and 7: The bromine atoms on the benzene ring could be systematically replaced with other halogens (e.g., chlorine or iodine) to modulate the strength of halogen bonds and lipophilicity. Alternatively, introducing small alkyl or alkoxy groups could probe steric and electronic sensitivities in a binding pocket.

Other positions (4 and 6): Introducing substituents at the unoccupied 4- and 6-positions would provide further insight into the spatial requirements of a target binding site. Small, electron-donating or electron-withdrawing groups could be used to fine-tune the electronic nature of the benzene portion of the scaffold.

The table below outlines hypothetical modifications and their predicted general impact on the properties of a this compound scaffold.

| Modification Site | Example Substituent | Predicted Impact | Rationale |

| Position 2 | -NH₂ (Amino) | Increased polarity, H-bond donor/acceptor | Introduces potential for key hydrogen bonding interactions. |

| Position 2 | -CF₃ (Trifluoromethyl) | Increased lipophilicity, strong electron withdrawal | Probes for sensitivity to strong electronic effects. |

| Position 5 | -Cl (Chlorine) | Reduced size and polarizability vs. Bromine | Fine-tunes steric fit and halogen bond strength. |

| Position 7 | -I (Iodine) | Increased size, strongest halogen bond donor | Maximizes potential for halogen bonding interactions. |

| Position 6 | -OCH₃ (Methoxy) | Electron-donating, potential H-bond acceptor | Modulates ring electronics and probes for specific interactions. |

Correlations between Structural Features and Biological or Material Performance

Although direct correlations for this compound are not established, findings from related classes of compounds offer valuable insights. For many series of heterocyclic compounds, a clear link between specific structural features and performance has been demonstrated.

In Biological Systems: For anticancer benzothiazoles, the substitution pattern on the benzene ring is often critical for potency and selectivity. For example, in some series, electron-withdrawing groups enhance activity, while in others, specific steric bulk is required. The ability to form specific non-covalent interactions, such as hydrogen or halogen bonds, is a recurring theme in the SAR of potent enzyme inhibitors. nih.gov For instance, studies on other substituted benzothiazoles have shown that the nature and position of substituents dictate which cellular targets are engaged.

In Material Science: In the context of organic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), the electronic properties dictated by substituents are paramount. Halogenation is a common strategy to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The heavy atom effect of bromine can also promote intersystem crossing, which is a key process in the design of phosphorescent materials.

Therefore, for this compound, one would expect a strong correlation between the number and position of bromine atoms and any observed biological activity or material property. The loss of any single bromine atom would likely have a significant and non-linear effect on performance due to the complex interplay of steric, electronic, and hydrophobic factors.

Rational Design Principles for Novel this compound Analogues

The rational design of novel analogues of this compound would be guided by the principles of medicinal chemistry and materials science, leveraging the unique properties conferred by the tribromo-substitution pattern. unimi.itnih.gov

Key design principles would include:

Scaffold Hopping and Core Modification: While keeping the tribromo-substitution pattern as a core feature, the benzothiazole scaffold itself could be modified. For example, replacing it with a benzoxazole (B165842) or benzimidazole (B57391) core would systematically alter the heterocyclic portion of the molecule while maintaining the polyhalogenated benzene ring. This would help determine the importance of the sulfur atom and the specific geometry of the thiazole ring.

Exploitation of Halogen Bonding: If a biological target is identified, computational methods like molecular docking could be used to design analogues where the bromine atoms are optimally positioned to form strong halogen bonds with key residues in the binding site. uni-tuebingen.demanchester.ac.uk This could involve synthesizing isomers with different bromination patterns (e.g., 2,4,6-tribromo) to achieve better complementarity.

Modulation of Physicochemical Properties: Analogues would be designed to systematically vary properties like solubility, lipophilicity, and metabolic stability. This could be achieved by replacing one of the bromine atoms with a different functional group known to influence these parameters, such as a hydroxyl or a small polar group, to create a more drug-like molecule if biological applications are the goal.

Fragment-Based Growth: The 2,5,7-tribromobenzothiazole core could be considered a "fragment" to which other chemical moieties are added. If this core shows weak binding to a target, functional groups could be "grown" from the unoccupied 4- or 6-positions to pick up additional interactions with the target protein, thereby increasing affinity and potency.

The design of new analogues would thus be an iterative process of synthesis, testing, and computational analysis, aimed at understanding and optimizing the interactions of this highly functionalized heterocyclic system.

Advanced Research Applications of 2,5,7 Tribromo 1,3 Benzothiazole and Its Scaffolds

Applications in Medicinal Chemistry and Chemical Biology (Mechanism-Oriented Studies)

The versatility of the benzothiazole (B30560) core structure makes it a "privileged scaffold" in drug discovery. Researchers have successfully synthesized and evaluated numerous derivatives, revealing their capacity to interact with a variety of biological targets, primarily enzymes. These mechanism-based investigations are crucial for understanding the therapeutic potential of these compounds.

Benzothiazole derivatives have emerged as potent inhibitors of several classes of enzymes, playing a role in various pathological conditions. The following sections detail the research findings related to their inhibitory mechanisms against specific enzymes.

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. researchgate.net The inhibition of PTP1B is a promising strategy for the treatment of these metabolic disorders. Research into benzothiazole derivatives has identified potent and selective PTP1B inhibitors.

A study focused on benzothiazole benzimidazole (B57391) (S)-isothiazolidinone ((S)-IZD) derivatives, which were developed through peptidomimetic modification of a tripeptide inhibitor. nih.gov These compounds were found to be potent, competitive, and reversible inhibitors of PTP1B. nih.gov An X-ray co-crystal structure of one such inhibitor complexed with PTP1B revealed that the benzothiazole benzimidazole moiety forms crucial hydrogen bonds with Asp48 in the enzyme's active site. nih.gov The benzothiazole portion of the molecule interacts with a solvent-exposed region of the protein surface. nih.gov Further structure-based design led to the synthesis of isothiazolidinone (IZD) inhibitors containing imidazoles and imidazolines, which were shown to interact extensively with the B site of the PTP1B enzyme. nih.gov

| Compound/Scaffold | Target Enzyme | Inhibition Data | Key Findings |

| Benzothiazole benzimidazole (S)-IZD derivatives | PTP1B | Potent, competitive, reversible inhibition | Forms bi-dentate H-bonds to Asp48; benzothiazole interacts with the protein surface. nih.gov |

| Isothiazolidinone (IZD) inhibitors with imidazoles/imidazolines | PTP1B | - | Inhibitors interact extensively with the B site of the enzyme. nih.gov |

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibiting this enzyme can delay glucose absorption and manage postprandial hyperglycemia, a hallmark of type 2 diabetes. nih.gov Several benzothiazole derivatives have demonstrated significant α-glucosidase inhibitory activity.

In one study, a series of novel benzothiazole-triazole derivatives were synthesized and evaluated for their in vitro α-glucosidase inhibitory activity. nih.gov The majority of these compounds showed varying degrees of inhibition, with IC50 values ranging from 20.7 to 61.1 μM, which is considerably more potent than the standard drug acarbose (B1664774) (IC50 = 817.38 μM). nih.gov The most active compound in this series, bearing a chlorine at the 5-position of the benzothiazole ring and a tert-butyl group on an associated phenyl ring, had an IC50 value of 20.7 μM. nih.gov

Another investigation into thiazolidinone-based benzothiazole derivatives also identified potent dual inhibitors of α-amylase and α-glucosidase. researchgate.net Several of these compounds exhibited IC50 values for α-glucosidase inhibition in the low micromolar range (3.20 ± 0.05 to 39.40 ± 0.80 μM), outperforming acarbose. researchgate.net Kinetic studies of a synthetic flavone (B191248) derivative, 2-(benzo[d] nih.govtandfonline.comdioxol-5-yl)-4H-chromen-4-one (BDC), revealed a non-competitive inhibition mechanism against α-glucosidase. nih.gov

| Compound/Scaffold | Target Enzyme | IC50 Value (µM) | Inhibition Type |

| Benzothiazole-triazole derivatives | α-Glucosidase | 20.7 - 61.1 | - |

| Thiazolidinone-benzothiazole derivatives | α-Glucosidase | 3.20 - 39.40 | - |

| 2-(benzo[d] nih.govtandfonline.comdioxol-5-yl)-4H-chromen-4-one (BDC) | α-Glucosidase | ~27.6 (Max Inhibition) | Non-competitive |

| Acarbose (Standard) | α-Glucosidase | 817.38 | Competitive |

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov They are involved in numerous physiological and pathological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. Benzothiazole-based sulfonamides have been extensively studied as CA inhibitors.

A series of benzothiazole-6-sulfonamides incorporating cyclic guanidines were found to be selective inhibitors of hCA II and hCA VII, isoforms associated with the brain. nih.gov Another study on benzo[d]thiazole-5- and 6-sulfonamides, using the known CA inhibitor ethoxzolamide (B1671626) as a lead, identified several potent and isoform-selective inhibitors for hCA II, VII, and the tumor-associated hCA IX. researchgate.netunifi.it Some of these compounds displayed subnanomolar to low nanomolar inhibition constants (Ki). researchgate.net The structure-activity relationship was found to be very sensitive, with minor structural modifications leading to significant changes in inhibitory activity and isoform selectivity. researchgate.netunifi.it Additionally, novel benzothiazole derivatives incorporating amino acid moieties showed effective inhibition against hCA V and hCA II, with Ki values in the micromolar range. nih.gov

| Compound/Scaffold | Target Isoform(s) | Inhibition Constant (Ki) | Key Findings |

| Cyclic guanidine-benzothiazole-6-sulphonamides | hCA II, hCA VII | 37.4 nM - 694.4 nM | Selective inhibition of brain-associated isoforms. nih.gov |

| Benzo[d]thiazole-5- and 6-sulfonamides | hCA I, II, VII, IX | Subnanomolar to low nanomolar range | Potent and isoform-selective inhibitors. researchgate.netunifi.it |

| Amino acid-benzothiazole conjugates | hCA II, hCA V | 2.9 µM - 88.1 µM | Considerable inhibition against hCA V and hCA II. nih.gov |

DNA gyrase and topoisomerase IV are essential bacterial enzymes that control the topological state of DNA, making them validated targets for antibacterial agents. brc.hu Inhibitors of the ATP-binding subunits (GyrB and ParE) are of particular interest due to the rise of resistance to existing antibiotics like fluoroquinolones. nih.gov The benzothiazole scaffold has been central to the development of a new class of potent DNA gyrase inhibitors.

Research has led to the creation of benzothiazole-based dual inhibitors of DNA gyrase and topoisomerase IV with low nanomolar activity and broad-spectrum antibacterial efficacy against problematic pathogens. An optimized series of 4,5,6,7-tetrahydrobenzo[d]thiazole analogs demonstrated improved, nanomolar inhibition of DNA gyrase and topoisomerase IV from both Staphylococcus aureus and Escherichia coli. brc.hu Conjugating these benzothiazole inhibitors to siderophore mimics, which facilitate iron uptake in bacteria, has been explored as a strategy to enhance their entry into Gram-negative bacteria. nih.govrsc.org One such conjugate showed potent inhibition of E. coli DNA gyrase and enhanced antibacterial activity in iron-depleted conditions, indicating increased bacterial uptake. nih.govrsc.org

| Compound/Scaffold | Target Enzyme(s) | IC50 Value | Target Organism(s) |

| Benzothiazole derivatives | DNA gyrase & Topoisomerase IV | Low nanomolar | S. aureus, E. faecalis, A. baumannii, K. pneumoniae |

| 4,5,6,7-Tetrahydrobenzo[d]thiazole analogs | DNA gyrase & Topoisomerase IV | Nanomolar range | S. aureus, E. coli brc.hu |

| Benzothiazole-siderophore mimic conjugate (18b) | E. coli DNA gyrase & Topoisomerase IV | Potent inhibition | E. coli nih.govrsc.org |

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a common feature of diseases like cancer and inflammatory disorders. Consequently, kinase inhibitors are a major focus of drug discovery. Benzothiazole-based compounds have emerged as effective inhibitors of various protein kinases.

Benzothiazole derivatives have been developed as inhibitors of key kinases in cancer signaling pathways, including EGFR, VEGFR, and PI3K. tandfonline.com A specific derivative, AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile), was identified as an inhibitor of the c-Jun NH2-terminal protein kinase (JNK) signaling pathway, showing neuroprotective properties in models of cerebral ischemia. nih.gov More recently, a novel benzothiazole derivative, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (compound B7), was found to possess dual anticancer and anti-inflammatory activities. nih.gov Mechanistic studies revealed that this compound significantly inhibited both the AKT and ERK signaling pathways in cancer cell lines, which are critical for tumor cell survival and proliferation. nih.gov While specific data on p56lck inhibition by 2,5,7-Tribromo-1,3-benzothiazole is not prominent, the broad activity of the benzothiazole scaffold against various kinases highlights its potential for developing inhibitors against specific targets like p56lck.

| Compound/Scaffold | Target Kinase(s)/Pathway(s) | Biological Effect |

| Benzothiazole-based derivatives | EGFR, VEGFR, PI3K, Topoisomerases | Anticancer activity tandfonline.com |

| AS601245 | JNK signaling pathway | Neuroprotection nih.gov |

| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | AKT and ERK signaling pathways | Dual anticancer and anti-inflammatory activities nih.gov |

Investigation of Enzyme Inhibition Mechanisms

Other Enzyme Systems

The versatility of the benzothiazole core extends to its interaction with a variety of enzyme systems beyond the primary targets. These interactions are crucial for understanding the broader pharmacological profile of these compounds.

Monoamine Oxidase: Certain 2-(substituted hydrazinocarbonyl acetanilidothio)benzothiazoles have been shown to inhibit the activity of monoamine oxidase (MAO) in rat brain homogenates. nih.gov Thiobenzothiazoles, in particular, exhibited greater MAO inhibition compared to their thiobenzoxazole counterparts. nih.gov Further research has identified new 2,1-benzothiazine derivatives that act as potent inhibitors of both MAO-A and MAO-B, with some compounds showing activity in the lower micromolar range. researchgate.netrsc.org These findings suggest the potential of benzothiazole scaffolds in the development of therapies for neurological disorders like depression. researchgate.netrsc.org

Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone essential for the maturation of numerous proteins implicated in cancer, making it a significant target for anticancer drug design. nih.gov Benzothiazole-based inhibitors have been developed to target the C-terminal domain of Hsp90, which can circumvent the heat shock response often induced by N-terminal inhibitors. nih.gov A library of 29 benzothiazole-based Hsp90 CTD inhibitors demonstrated antiproliferative activity in MCF-7 breast cancer cells, with some compounds showing low-micromolar IC50 values. nih.gov Notably, one of the most potent compounds, 9i , not only showed an IC50 of 3.9 ± 0.1 μM but also led to the degradation of Hsp90 client proteins without inducing the heat shock response. nih.gov

Cathepsin D: While direct inhibition of Cathepsin D by this compound is not explicitly detailed in the provided search results, the broader class of benzothiazoles has been investigated for a wide range of enzyme inhibitory activities. Further research is needed to specifically elucidate the interaction with Cathepsin D.

c-Jun N-terminal Kinases (JNK): JNK is a therapeutic target for inflammatory diseases such as rheumatoid arthritis and apoptosis-related disorders. Benzothiazol-2-yl acetonitrile (B52724) derivatives have been identified as first-generation JNK inhibitors. nih.gov Molecular docking and 3D-QSAR studies on a series of 44 of these compounds have provided insights into their binding modes within the JNK-3 ATP binding site, paving the way for the design of novel and more potent JNK-3 inhibitors. nih.gov

Mechanistic Studies of Antimicrobial Activity

Benzothiazole derivatives are recognized for their broad-spectrum antimicrobial properties, with research focusing on understanding their mechanisms of action against various pathogens. nih.gov

The antibacterial efficacy of benzothiazole derivatives is attributed to their ability to inhibit a range of essential bacterial enzymes. nih.gov These include dihydroorotase, DNA gyrase, peptide deformylase, and aldose reductase, among others. nih.gov

Structure-activity relationship (SAR) studies have revealed that substitutions at the 7th position of the benzothiazole ring, such as with methyl and bromo groups, can enhance antibacterial activity. nih.gov For instance, certain benzothiazole derivatives have demonstrated significant zones of inhibition against S. aureus, Bacillus subtilis, and E. coli. nih.gov Interestingly, some benzothiazole-isatin hybrids have shown greater efficacy against Gram-negative bacteria like E. coli and P. aeruginosa than Gram-positive strains. nih.gov

| Benzothiazole Derivative Type | Target Enzyme/Mechanism | Observed Activity |

| 7-substituted (methyl, bromo) | Dihydroorotase Inhibition | Enhanced antibacterial action against S. aureus, B. subtilis, and E. coli. nih.gov |

| Isatin Hybrids | Peptide Deformylase Inhibition | Potent activity against Gram-negative strains E. coli and P. aeruginosa. nih.gov |

| Thiazolidinone Hybrids | Aldose Reductase Inhibition | Improved activity against tested strains. nih.gov |

| Pyrimidinylbenzazolyl Ureas | Not specified | Better activity compared to benzoxazole (B165842) and benzimidazole derivatives against B. subtilis. nih.gov |

Benzothiazole scaffolds have demonstrated notable antifungal properties. The mechanism of action for many azole antifungals involves the inhibition of cytochrome P450 14α-demethylase (CYP51), an enzyme crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.gov

Studies on benzimidazole derivatives, which are structurally related to benzothiazoles, have shown that the length of an alkyl chain substituent can influence antifungal potency. nih.gov For example, 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole displayed significant activity against various Candida and Aspergillus species. nih.gov Metal complexes incorporating benzotriazole (B28993) derivatives have also exhibited promising antifungal and antibiofilm activities against fluconazole-resistant Candida strains. nih.gov

Benzothiazole derivatives have emerged as a promising class of compounds in the search for new antitubercular agents. Their mode of action often involves the inhibition of key mycobacterial enzymes. For example, certain 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides, which share a core heterocyclic structure, have been found to inhibit mycobacterial isocitrate lyase, pantothenate synthetase, and chorismate mutase. nih.gov

Some benzothiazole derivatives have shown potent in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Furthermore, 1,2,3-triazole derivatives of fatty acids, which can be considered bioisosteres of benzothiazole-containing structures, have demonstrated significant activity against M. tuberculosis, including multi-drug resistant strains. nih.gov

Investigation of Anticancer Mechanisms

The anticancer potential of benzothiazole derivatives is a major area of research, with studies focusing on their ability to modulate key cellular pathways involved in the development and progression of cancer. nih.govnih.gov

The anticancer effects of benzothiazole scaffolds are often mediated through the inhibition of critical enzymes and the induction of apoptosis. nih.gov

Tyrosine Kinase Inhibition: Many benzothiazole derivatives act as inhibitors of tyrosine kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer. nih.govnih.gov

Topoisomerase Inhibition: Inhibition of topoisomerases, enzymes that regulate the topology of DNA, is another mechanism by which benzothiazole compounds exert their anticancer effects. nih.gov

Induction of Apoptosis: Benzothiazole derivatives can induce apoptosis, or programmed cell death, in cancer cells through the activation of Reactive Oxygen Species (ROS). nih.gov

Carbonic Anhydrase Inhibition: Certain benzothiazole derivatives inhibit carbonic anhydrases, zinc-containing enzymes involved in pH regulation and metabolism in both normal and tumor tissues. nih.gov

Based on a comprehensive search of available scientific and technical literature, there is no specific research data for the chemical compound This compound in the advanced application areas outlined in the request.

Searches for this specific tribrominated benzothiazole isomer did not yield any published studies regarding its:

Interaction with molecular targets in cancer cells.

Antioxidant mechanisms or radical scavenging properties.

Application in materials science, including its potential as an organic semiconductor.

Charge transport properties in thin films.

Integration into organic electronic devices.

Photophysical and optoelectronic properties.

While the broader family of benzothiazoles and related brominated heterocyclic compounds have been investigated for such applications, the specific data for the 2,5,7-tribromo isomer appears to be absent from the accessible literature. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content focused solely on this compound.

Applications in Materials Science and Engineering

Use as Building Blocks for Advanced Polymeric Architectures

The presence of multiple bromine atoms on the this compound ring makes it a versatile precursor for polymerization reactions. These bromine sites can be readily converted into other functional groups or used directly in metal-catalyzed cross-coupling reactions to construct complex, multi-dimensional polymeric architectures. ossila.com Such polymers are of interest for applications in organic field-effect transistors (OFETs), sensors, and photovoltaics. The ability to form π-conjugated polymers from brominated heterocyclic monomers like 4,7-Dibromo-2,1,3-benzothiadiazole is well-established, forming the basis for high-performance organic semiconductors. ossila.com

Potential in Agrochemical and Environmental Sciences

The benzothiazole ring is a privileged scaffold in agrochemistry, with numerous derivatives exhibiting potent biological activities. nih.gov The introduction of specific substituents can fine-tune this activity against various pests and pathogens.

Fungicidal and Herbicidal Action Mechanisms

Benzothiazole derivatives are known to possess broad-spectrum fungicidal activity. nih.gov For example, the commercial fungicide Tricyclazole (5-methyl-1,2,4-triazolo[3,4-b]benzothiazole) functions by inhibiting melanin (B1238610) synthesis in fungi, which is crucial for their pathogenicity. researchgate.net Other benzothiazole compounds have shown efficacy against a range of plant pathogenic fungi, including various species of Botrytis cinerea. frontiersin.org

The precise mechanism of action can vary. Some derivatives may disrupt cell membrane integrity, while others interfere with critical metabolic pathways like oxidative phosphorylation. nih.gov The introduction of electron-withdrawing groups, such as nitro or trifluoromethyl groups, has been shown to enhance the activity of some benzothiazole-based compounds. nih.gov While the specific action of this compound has not been detailed, its heavily halogenated structure suggests it could possess significant bioactivity, warranting further investigation against fungal plant pathogens. Similarly, various heterocyclic compounds containing the thiazole (B1198619) ring have been investigated for herbicidal properties. mdpi.com

Insecticidal and Pest Control Research

Beyond fungicidal action, the benzothiazole scaffold is a promising platform for the development of new insecticides. nih.gov Research has demonstrated that benzothiazole itself has insecticidal and repellent effects against stored-product pests like the red flour beetle, Tribolium castaneum. organic-chemistry.org Thiazole derivatives have also been developed as potent insecticidal agents against pests such as the cotton leafworm, Spodoptera litura. mdpi.com

The mode of action for insecticidal thiazoles can involve various targets, including the insect's nervous system or metabolic processes. For instance, some novel synthesized compounds have shown larvicidal activity against mosquito species like Culex pipiens pallens. mdpi.com The structural features of this compound make it a candidate for screening in insecticidal assays to explore its potential for controlling agricultural and public health pests.

Table 2: Summary of Agrochemical Potential for Benzothiazole Scaffolds

| Application Area | Known Activity of Benzothiazole Derivatives | Potential Role of this compound |

| Fungicidal | Inhibition of melanin synthesis, disruption of metabolic pathways. nih.govresearchgate.net | The tribromo- substitution may enhance bioactivity, requiring screening against key fungal pathogens. |

| Herbicidal | Thiazole-containing compounds have shown herbicidal effects. mdpi.com | Potential for herbicidal activity should be experimentally evaluated. |

| Insecticidal | Repellent and toxic effects on various insect species, including beetles and larvae. mdpi.comorganic-chemistry.org | Could be a candidate for developing new pest control agents. |

Future Research Directions and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Routes for Scalable Production

The development of efficient and environmentally friendly synthetic methods is crucial for the advancement of benzothiazole (B30560) chemistry. mdpi.com Current research emphasizes the importance of green chemistry principles, such as the use of metal-free catalysts, renewable reagents, and milder reaction conditions, to produce benzothiazole derivatives. mdpi.com

Future research in this area could focus on:

One-pot synthesis: Developing multi-component reactions where reactants are mixed in a single vessel to form the desired product, reducing waste and improving efficiency. mdpi.com

Catalyst development: Investigating novel and reusable catalysts, including nano-catalysts, to facilitate the synthesis of 2,5,7-Tribromo-1,3-benzothiazole with high yields and selectivity. mdpi.com

Alternative reaction media: Exploring the use of greener solvents or even solvent-free conditions to minimize the environmental impact of the synthesis process. mdpi.com

For instance, the synthesis of various benzothiazole derivatives has been achieved through the condensation of 2-aminobenzenethiols with aldehydes, ketones, or carboxylic acids under various catalytic conditions. mdpi.commdpi.com Adapting and optimizing these methods for the specific synthesis of this compound will be a key area of future work.

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To unlock the full potential of the this compound scaffold, the synthesis and evaluation of a diverse library of its derivatives are essential. High-throughput screening (HTS) and combinatorial chemistry are powerful tools to achieve this. nih.gov

High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds for a specific biological activity. biorxiv.org Miniaturized HTS assays can be developed to efficiently screen for potential applications of this compound derivatives, for example, as nitrification inhibitors in agriculture. biorxiv.org

Combinatorial Chemistry: This approach enables the systematic and rapid synthesis of a large number of different but structurally related molecules. nih.gov By employing solid-phase synthesis techniques, a library of derivatives of this compound with various substituents can be generated and subsequently screened for desired properties. nih.gov This strategy has been successfully used to discover benzothiazole derivatives with topoisomerase II inhibitory activity. nih.gov

Advanced In Silico Modeling for Predictive Chemistry and Materials Design

Computational methods, or in silico modeling, are becoming increasingly vital in chemical research for predicting the properties and activities of molecules before they are synthesized in the lab. researchgate.net This approach can significantly accelerate the discovery and design of new materials and drugs.

For this compound, in silico studies can be employed to:

Predict biological activity: Molecular docking studies can predict the binding affinity of this compound derivatives to specific biological targets, such as enzymes or receptors, helping to identify potential therapeutic applications. researchgate.netnih.gov

Design novel materials: Computational modeling can be used to predict the electronic, optical, and material properties of polymers and other materials incorporating the this compound unit.

Elucidate reaction mechanisms: Theoretical calculations can provide insights into the mechanisms of chemical reactions, aiding in the optimization of synthetic routes.

Integration of this compound into Nanomaterials and Hybrid Systems

The incorporation of benzothiazole derivatives into nanomaterials and hybrid systems is an emerging area with significant potential. nanomaterchem.com Nanoparticles, due to their high surface-area-to-volume ratio, can enhance the catalytic activity and provide other unique properties to the materials they are part of. nanomaterchem.com

Future research directions include:

Nanocatalysts: Developing magnetic nanoparticles functionalized with this compound derivatives to create highly efficient and recyclable catalysts for organic synthesis. nanomaterchem.comnanomaterchem.com

Antibacterial nanoparticles: Synthesizing nanoparticles from chitosan (B1678972) modified with benzothiazole derivatives to create novel antibacterial agents with low toxicity. nih.govmdpi.com These nanoparticles can be formed through electrostatic interactions, and their size and charge can be tuned to optimize their biological activity. mdpi.com

Hybrid materials: Creating hybrid materials by combining this compound with other functional molecules or polymers to achieve synergistic properties for applications in areas like electronics or sensing. nih.gov

Cross-Disciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The diverse potential of this compound necessitates a collaborative, cross-disciplinary research approach. The intersection of chemistry, biology, and materials science will be crucial for fully exploring its applications. nih.gov

Key areas for cross-disciplinary research include:

Medicinal Chemistry: Investigating the biological activities of this compound derivatives as potential anticancer, antimicrobial, or anti-inflammatory agents. nih.govresearchgate.net The benzothiazole scaffold is a known pharmacophore, and the tribromo substitution pattern could lead to novel mechanisms of action. nih.govacs.org

Materials Science: Exploring the use of this compound as a building block for advanced materials with tailored electronic, optical, or thermal properties.

Agrochemicals: Evaluating the potential of its derivatives as fungicides, herbicides, or plant growth regulators. google.com

This integrated approach will be essential to translate the fundamental chemical properties of this compound into practical applications that can address challenges in medicine, materials, and agriculture.

Q & A

Q. What are the standard laboratory synthesis protocols for 2,5,7-Tribromo-1,3-benzothiazole, and what factors influence reaction yield?

- Methodological Answer : Synthesis typically involves halogenation of benzothiazole precursors. For example, bromination reactions may use iodobenzene diacetate as an oxidizing agent in dichloromethane or acetonitrile under reflux. Purification steps include column chromatography (e.g., ethyl acetate/chloroform mixtures) and recrystallization (ethanol/water). Yields (53–65%) depend on solvent polarity, reaction duration (e.g., 45 minutes to 18 hours), and catalyst choice (e.g., CuBr for Sandmeyer-type reactions) .

Q. Table 1: Synthesis Condition Comparison

| Precursor | Solvent | Catalyst | Time | Yield | Reference |

|---|---|---|---|---|---|

| Hydrazine derivative | DCM | Iodobenzene diacetate | 45 min | 65% | |

| 2-Aminothiazole | Acetonitrile | CuBr | 15 min | 53% |

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers at 2–8°C, away from light and incompatible reagents (e.g., strong oxidizers). Refer to SDS guidelines for emergency protocols .

Q. Which spectroscopic and crystallographic methods confirm the structure of this compound?

- Methodological Answer :

- NMR : 1H and 13C NMR identify substituent positions (e.g., aromatic proton shifts at δ 7.4–8.2 ppm).

- XRD : Determines crystal packing (e.g., π-π stacking distances of 3.56–3.81 Å) and dihedral angles between aromatic rings .

- Elemental Analysis : Validates purity (e.g., C, H, N, S content within ±0.3% of theoretical values) .

Advanced Research Questions